1-[(4,4-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol
Description
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
1-[(4,4-dimethylcyclohexyl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H25NO/c1-11(2)7-5-10(6-8-11)13-9-12(3,4)14/h10,13-14H,5-9H2,1-4H3 |
InChI Key |
MANLLDJSHSPZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NCC(C)(C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,4-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol typically involves the reaction of 4,4-dimethylcyclohexylamine with 2-methylpropan-2-ol under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the raw materials are reacted in large-scale reactors under optimized conditions to maximize yield and purity . The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(4,4-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines or alcohols .
Scientific Research Applications
1-[(4,4-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4,4-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of enzyme activity or receptor binding, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Substituent Positioning on the Cyclohexane Ring
- 4,4-Dimethylcyclohexyl vs. 3,5-Dimethylcyclohexyl Derivatives The target compound’s 4,4-dimethylcyclohexyl group creates a symmetric, sterically hindered environment, favoring equatorial conformations. In contrast, 3,5-dimethylcyclohexyl analogs (e.g., 3,5-Dimethylcyclohexyl S-2-diisopropylaminoethyl isopropylphosphonothioate, ) exhibit axial methyl groups, leading to increased steric strain and altered solubility profiles. This positional isomerism impacts reactivity; for example, 3,5-substituted derivatives may show reduced nucleophilic substitution rates due to hindered access to reactive sites .
Functional Group Variations
- Amino Alcohol vs. Phosphonothioate/Ether Derivatives The amino alcohol group in the target compound enables hydrogen bonding and mild basicity (pKa ~9–10), whereas phosphonothioate esters () are highly electrophilic and hydrolytically unstable. Ether-linked analogs, such as 3-[(4,4-Dimethylcyclohexyl)oxy]piperidine (), lack the amine’s nucleophilicity but exhibit enhanced stability in acidic conditions. These functional differences dictate divergent applications: amino alcohols are often used in drug intermediates, while phosphonothioates are common in agrochemicals or organophosphate chemistry .
- Comparison with Furan-Substituted Analogs The compound 1-(4,4-dimethylcyclohexyl)-2-(furan-2-yl)ethanamine () replaces the hydroxyl group with a furan ring.
Solubility and Purification
The target compound’s amino alcohol group enhances solubility in polar solvents (e.g., ethyl acetate, methanol) compared to nonpolar 4,4-dimethylcyclohexyl ethers. Purification methods for similar compounds often involve flash chromatography with hexane/ethyl acetate gradients (e.g., ), though exact ratios depend on the substituent’s polarity. Phosphonothioates () typically require silica gel chromatography with dichloromethane/methanol due to their higher polarity .
Thermal Stability
The 4,4-dimethylcyclohexyl group improves thermal stability by reducing ring strain compared to smaller cycloalkanes. However, amino alcohols may decompose at elevated temperatures (~200°C) via dehydration, whereas phosphonothioates degrade more readily under hydrolytic conditions .
Pharmaceutical Relevance
The amino alcohol motif is prevalent in protease inhibitors (e.g., ’s SARS-CoV-2 3CL protease inhibitor). The hydroxyl and amine groups facilitate binding to catalytic residues, a feature absent in ether or phosphonothioate analogs. Modulating the cyclohexyl substituent’s steric bulk (e.g., 4,4- vs. 3,5-dimethyl) could optimize inhibitor potency .
Agrochemical Potential
Phosphonothioate derivatives () are employed as pesticides due to their acetylcholinesterase inhibition. The target compound’s lack of electrophilic phosphorus limits this activity but may offer safer alternatives for non-toxic applications .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Key Substituents | Functional Groups | Key Properties |
|---|---|---|---|
| Target Compound | 4,4-Dimethylcyclohexyl | Amino alcohol | High polarity, H-bond donor/acceptor |
| 3,5-Dimethylcyclohexyl Phosphonothioate | 3,5-Dimethylcyclohexyl | Phosphonothioate ester | Electrophilic, hydrolytically unstable |
| 3-[(4,4-Dimethylcyclohexyl)oxy]piperidine | 4,4-Dimethylcyclohexyl | Ether | Acid-stable, moderate polarity |
Biological Activity
1-[(4,4-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol, also known by its CAS number 1343006-40-5, is a compound with potential biological activity that has garnered attention in various research fields. This article aims to summarize the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₂H₂₅NO
- Molecular Weight : 199.33 g/mol
- Melting Point : Not specified
- Boiling Point : Not specified
- Density : Not specified
- Solubility : Information on solubility is limited; however, it is expected to have moderate solubility in organic solvents.
Biological Activity
The biological activity of this compound is primarily linked to its role as a pharmacological agent. Preliminary studies suggest it may exhibit the following activities:
- Antimicrobial Activity : Initial investigations indicate that compounds with similar structures may possess antimicrobial properties. For example, derivatives of amino alcohols have shown effectiveness against various bacterial strains.
- Cytotoxicity : Some studies have indicated that structurally related compounds can induce cytotoxic effects in cancer cell lines. This suggests potential for further exploration in cancer therapeutics.
- Neuroprotective Effects : There is emerging evidence that certain amino alcohols can provide neuroprotective benefits, possibly through mechanisms involving inhibition of neuroinflammation or modulation of neurotransmitter systems.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. For instance:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like phospholipase A2, which plays a role in inflammatory responses.
- Modulation of Ion Channels : Some amino alcohols are known to influence ion channel activity, potentially affecting neuronal excitability and synaptic transmission.
Table 1: Summary of Relevant Research Studies
Case Study Example
A notable case study examined the effects of a related compound on human glioblastoma cells. The study found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. This suggests a potential therapeutic application for similar compounds in oncology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(4,4-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol, and what key intermediates are involved?
- Methodology : The synthesis typically involves alkylation of 4,4-dimethylcyclohexylamine with a halogenated precursor (e.g., 2-methylpropan-2-ol derivatives). Sodium borohydride or catalytic hydrogenation may reduce intermediates like ketones to the final alcohol. Solvents such as tetrahydrofuran (THF) or ethanol are commonly used. Reaction optimization should focus on temperature (40–80°C) and stoichiometric ratios to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm the cyclohexyl group’s substituents and tertiary alcohol structure.
- IR : Detect hydroxyl (~3300 cm⁻¹) and amine (~1600 cm⁻¹) functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~227.2 for C₁₂H₂₅NO).
- X-ray Crystallography : For resolving stereochemical ambiguities, if crystalline derivatives are obtainable .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase or kinase targets) at concentrations of 1–100 µM.
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293 or HeLa) to assess IC₅₀ values.
- Receptor Binding : Radioligand displacement studies (e.g., GPCRs) with tritiated markers .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be controlled, and what chiral analysis methods are recommended?
- Methodology :
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) during amine alkylation.
- HPLC with Chiral Columns : Compare retention times against racemic mixtures.
- Circular Dichroism (CD) : Confirm absolute configuration for isolated enantiomers .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Solvent Effects : Re-test activity in standardized solvents (e.g., DMSO at <1% v/v).
- Metabolite Interference : Use LC-MS to identify degradation products in assay media.
- Stoichiometric Validation : Confirm compound purity (>95%) via HPLC before assays .
Q. What computational strategies can predict interaction modes with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries).
- Molecular Dynamics (MD) : Simulate binding stability over 50–100 ns trajectories.
- QSAR Models : Corrogate substituent effects using Hammett or Verloop parameters .
Q. What in vivo models are appropriate for pharmacokinetic profiling?
- Methodology :
- Rodent Studies : Administer 10–50 mg/kg intravenously/orally; collect plasma samples at 0.5, 2, 6, and 24 h.
- LC-MS/MS Analysis : Quantify compound and metabolites.
- Tissue Distribution : Assess brain permeability via BBB-specific models (e.g., MDCK-MDR1 cells) .
Q. How can structure-activity relationships (SAR) be systematically explored for analogs?
- Methodology :
- Substituent Scanning : Synthesize analogs with varied cyclohexyl substituents (e.g., ethyl, fluoro) or alcohol groups.
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity.
- Crystallographic Overlays : Compare bound conformations in target active sites .
Q. What experimental designs mitigate toxicity risks in early-stage development?
- Methodology :
- Ames Test : Assess mutagenicity with TA98/TA100 strains.
- hERG Channel Inhibition : Patch-clamp assays at 10 µM to evaluate cardiac risk.
- Metabolomics : Identify reactive intermediates via glutathione trapping assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
